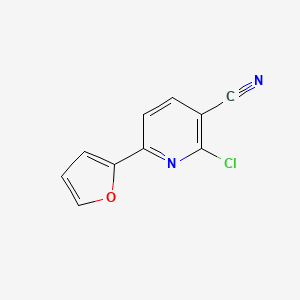

2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-10-7(6-12)3-4-8(13-10)9-2-1-5-14-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPRWDLTTCZMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(C=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-cyanopyridine with furan-2-boronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of 2-amino-6-(furan-2-yl)pyridine-3-carbonitrile.

Oxidation: Formation of 2-chloro-6-(furan-2-yl)pyridine-3-carboxylic acid.

Reduction: Formation of 2-chloro-6-(furan-2-yl)pyridine-3-amine.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antitumor agent. Research indicates that derivatives of pyridine and furan, including 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile, exhibit promising cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed significant activity against breast and prostate cancer cells, suggesting potential applications in cancer therapy .

Synthesis of Bioactive Molecules

2-Chloro-6-(furan-2-yl)pyridine-3-carbonitrile serves as a versatile building block in the synthesis of various biologically active compounds. The compound can participate in multi-component reactions, leading to the formation of complex heterocycles that are often found in natural products and pharmaceuticals. For instance, it has been utilized in the synthesis of pyrimidine derivatives through reactions with isothiocyanates and malononitrile .

Case Study 1: Antitumor Activity

A study focused on synthesizing a series of pyridine derivatives, including 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile, evaluated their antitumor properties. The synthesized compounds were tested against several cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Case Study 2: Synthesis of Heterocyclic Compounds

In another study, researchers employed 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile as a precursor to synthesize novel tetrahydropyrimidine derivatives. The multi-component reaction facilitated the efficient assembly of complex structures with potential biological activities .

Data Tables

Mechanism of Action

The mechanism of action of 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as a potential kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction.

Comparison with Similar Compounds

Pyridine-3-carbonitrile derivatives exhibit diverse biological and material science applications, modulated by substituent variations. Below is a systematic comparison of structural analogs:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (EWGs) : The trifluoromethyl (CF₃) group in 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile enhances electrophilicity and thermal stability, making it suitable for agrochemical applications .

- Hybrid substituents : Compounds like 5b (thiophene + oxopropoxy) exhibit higher melting points (184–185°C) compared to simpler alkyl/aryl derivatives, likely due to increased molecular rigidity .

Key Observations :

- Antimicrobial activity : Schiff base derivatives with methoxy groups (e.g., 34c) show enhanced biofilm inhibition (73.67%) compared to chloro derivatives (34d), which are less effective .

- Photochemical applications : Methylthiophenyl-substituted pyridine-3-carbonitriles (e.g., S4–S8) exhibit tunable fluorescence (extinction coefficients: 2–3×10⁴ M⁻¹cm⁻¹), critical for photopolymerization .

Biological Activity

Introduction

2-Chloro-6-(furan-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile can be represented as follows:

This compound features a pyridine ring substituted with a furan moiety and a cyano group, which contributes to its bioactivity.

The biological activity of 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been investigated for:

- Antimicrobial Activity : The compound exhibits significant antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli, by disrupting cellular processes or inhibiting enzyme functions .

- Anticancer Properties : Research indicates that it may act as a kinase inhibitor, potentially interfering with cancer cell proliferation by blocking critical signaling pathways involved in cell growth and survival .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile against various bacterial strains. The minimum inhibitory concentrations (MICs) are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Candida albicans | 200 |

These results highlight its potential as an effective antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notable findings include:

- Inhibition of Cancer Cell Lines : The compound showed promising results in inhibiting the growth of several cancer cell lines, including breast and lung cancer cells. A study reported an IC50 value of approximately 25 µM for these cell lines .

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, 2-chloro-6-(furan-2-yl)pyridine-3-carbonitrile was tested against multidrug-resistant strains. The compound exhibited notable activity, suggesting its potential role in developing new antibiotics .

- Anticancer Research : A study focused on the compound's effect on breast cancer cells indicated that it induced apoptosis through the activation of caspase pathways. This mechanism was confirmed via flow cytometry analysis, which demonstrated increased levels of apoptotic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.